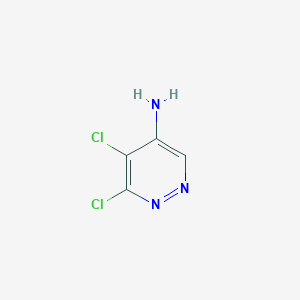

5,6-Dichloropyridazin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloropyridazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2N3/c5-3-2(7)1-8-9-4(3)6/h1H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECXBOCRHHKNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=N1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423316 | |

| Record name | 5,6-dichloropyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89180-50-7 | |

| Record name | 5,6-dichloropyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 5,6-Dichloropyridazin-4-amine (CAS Number: 89180-50-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,6-Dichloropyridazin-4-amine, a heterocyclic amine of interest in medicinal chemistry and materials science. This document details its chemical and physical properties, provides an experimental synthesis protocol, and includes relevant safety and handling information.

Core Chemical Information

CAS Number: 89180-50-7[1][2][3]

IUPAC Name: this compound[3]

Synonyms: 4-Amino-5,6-dichloropyridazine, 5-Amino-3,4-dichloropyridazine[1][3][4]

Molecular Formula: C₄H₃Cl₂N₃[1][3]

Appearance: White solid[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that experimental data for this specific isomer is limited, and some values are predicted.

| Property | Value | Source |

| Molecular Weight | 163.99 g/mol | [1] |

| Melting Point | 150-151 °C | [4] |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Appearance | White solid | [1] |

Synthesis Protocol

A documented method for the synthesis of 4-amino-5,6-dichloropyridazine is described in U.S. Patent 4,728,355. The procedure involves the reaction of 3,4,5-trichloropyridazine with ammonia in ethanol under heat and pressure. The desired product is isolated from the reaction mixture after separation from the 4-amino-3,5-dichloropyridazine isomer.[4]

Experimental Protocol:

-

A sealed tube is charged with 8.0 grams of 3,4,5-trichloropyridazine in dry ethanol that has been saturated with ammonia gas.

-

The reaction mixture is heated to 120°-130° C for five hours.

-

After cooling, the tube is opened, and the reaction mixture is concentrated under reduced pressure.

-

The resulting residue is dissolved in 20 ml of chloroform and heated under reflux for 20 minutes.

-

The solution is allowed to cool to ambient temperature for several hours, during which a solid precipitate of 4-amino-3,5-dichloropyridazine forms and is collected by filtration.

-

The filtrate is then concentrated under reduced pressure.

-

The residue from the filtrate is recrystallized from water to yield 2.0 grams of 4-amino-5,6-dichloropyridazine.[4]

Spectroscopic Data

Biological Activity and Applications

Currently, there is a lack of published information regarding the specific biological activities, signaling pathway interactions, or established experimental workflows for this compound. Its structural similarity to other pyridazine derivatives suggests potential applications as a scaffold in medicinal chemistry for the development of novel therapeutic agents. Pyridazine-containing compounds have been investigated for a range of biological activities, including as kinase inhibitors and for their effects on prostaglandin E2 production. However, specific bioactivity for this isomer remains to be elucidated.

Safety and Handling

For detailed safety and handling information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling chlorinated heterocyclic compounds should be followed. These typically include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

Storing the compound in a tightly sealed container in a cool, dry place. Recommended storage is at 2-8°C.[1]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

Caption: Synthesis and Characterization Workflow.

References

5,6-Dichloropyridazin-4-amine chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6-Dichloropyridazin-4-amine, a heterocyclic amine of interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and explores its potential, though currently undocumented, role in biological signaling pathways. The information is presented to be a valuable resource for researchers engaged in the design and development of novel chemical entities.

Chemical Structure and IUPAC Name

This compound is a substituted pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms. The core pyridazine ring is functionalized with two chlorine atoms at positions 5 and 6, and an amine group at position 4.

Chemical Structure:

IUPAC Name: this compound[1]

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These parameters are crucial for assessing its potential as a drug candidate, influencing its solubility, permeability, and metabolic stability.

| Property | Value | Reference |

| Molecular Formula | C4H3Cl2N3 | [1][2] |

| Molecular Weight | 163.99 g/mol | [2] |

| Appearance | White solid | [1] |

| Melting Point | 150-151 °C | [3] |

| Boiling Point (Predicted) | 301.8±37.0 °C | |

| Solubility | Slightly soluble in water. | |

| CAS Number | 89180-50-7 | [1] |

Synthesis and Experimental Protocols

Representative Experimental Protocol (adapted from the synthesis of 4-amino-3,5-dichloropyridazine[3]):

Reaction: 3,4,5-Trichloropyridazine to 4-Amino-5,6-dichloropyridazine

Materials:

-

3,4,5-Trichloropyridazine

-

Ethanol (dry)

-

Ammonia gas

-

Chloroform

-

Water

Procedure:

-

A solution of 8.0 grams of 3,4,5-trichloropyridazine in dry ethanol is prepared in a sealed tube.

-

The ethanolic solution is saturated with ammonia gas.

-

The sealed tube is heated to a temperature of 120-130°C for a duration of five hours.

-

After cooling, the reaction tube is carefully opened, and the reaction mixture is concentrated under reduced pressure.

-

The resulting residue is dissolved in 20 ml of chloroform and heated under reflux for 20 minutes.

-

The chloroform solution is allowed to cool to ambient temperature, promoting the precipitation of the isomeric product, 4-amino-3,5-dichloropyridazine.

-

The filtrate, containing the desired 4-amino-5,6-dichloropyridazine, is concentrated under reduced pressure.

-

The residue is then recrystallized from water to yield the purified product.[3]

Expected Outcome: The procedure is expected to yield 4-amino-5,6-dichloropyridazine as a solid with a melting point of 150-151°C.[3]

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or the precise signaling pathways modulated by this compound. However, the aminopyridazine and aminopyrimidine scaffolds are prevalent in a multitude of biologically active compounds, including kinase inhibitors. These compounds often exert their effects by competing with ATP for the binding site on the kinase enzyme, thereby inhibiting its catalytic activity.

Given the structural similarities to known kinase inhibitors, it is plausible that this compound could function as an inhibitor of one or more protein kinases. The diagram below illustrates a hypothetical signaling pathway where this compound could potentially act as a kinase inhibitor, leading to the downstream regulation of cellular processes such as proliferation and survival.

Caption: Hypothetical kinase inhibition pathway.

Disclaimer: The signaling pathway depicted is a generalized representation and has not been experimentally validated for this compound. It serves as an illustrative example of a potential mechanism of action based on the chemical scaffold.

Conclusion

This compound is a well-defined chemical entity with potential for further investigation in drug discovery and materials science. This guide provides foundational information regarding its structure, properties, and a plausible synthetic route. While its specific biological activities remain to be elucidated, its structural features suggest that it may be a valuable starting point for the development of novel therapeutic agents, particularly in the area of kinase inhibition. Further experimental studies are warranted to fully characterize its biological profile and unlock its potential applications.

References

A Technical Guide to the Spectroscopic Characterization of 5,6-Dichloropyridazin-4-amine

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive, publicly available experimental dataset for 5,6-Dichloropyridazin-4-amine (CAS: 89180-50-7) is not readily found in the scientific literature. This guide provides an in-depth projection of its expected spectroscopic data based on the analysis of structurally analogous compounds. The experimental protocols detailed herein represent standard methodologies for the acquisition of such data for a novel or uncharacterized solid organic compound.

Predicted Spectroscopic Data

The structural elucidation of a molecule is fundamentally reliant on a combination of spectroscopic techniques. For this compound, with the molecular formula C₄H₃Cl₂N₃, we can predict the key features of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to be simple. The sole aromatic proton at the C3 position will appear as a singlet due to the absence of adjacent protons. The chemical shift will be significantly downfield, influenced by the electron-withdrawing effects of the two nitrogen atoms in the pyridazine ring and the two chlorine atoms. The two protons of the primary amine group will likely appear as a single broad peak, the chemical shift of which can be highly variable and is dependent on solvent, concentration, and temperature.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals, corresponding to the four unique carbon environments in the molecule. The carbons bonded to the electronegative chlorine (C5, C6) and nitrogen (C4) atoms are expected to be the most deshielded, appearing at the downfield end of the spectrum.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Spectrum | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | 7.80 - 8.20 | C3-H | Singlet |

| 5.50 - 7.00 | -NH₂ | Broad Singlet | |

| ¹³C NMR | 155 - 165 | C4-NH₂ | - |

| 145 - 155 | C5-Cl / C6-Cl | - |

| | 125 - 135 | C3-H | - |

Note: Predictions are based on typical chemical shifts for chloro- and amino-substituted pyridazines and other N-heterocycles. The solvent is assumed to be DMSO-d₆.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be characterized by absorptions corresponding to N-H bonds of the amine, C=N and C=C bonds of the aromatic ring, and C-Cl bonds.

Table 2: Predicted IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium |

| 3100 - 3000 | C-H Aromatic Stretch | Pyridazine Ring | Medium-Weak |

| 1650 - 1600 | N-H Scissoring (Bending) | Primary Amine (-NH₂) | Medium-Strong |

| 1600 - 1450 | C=N and C=C Ring Stretching | Pyridazine Ring | Medium-Strong |

| 850 - 750 | C-Cl Stretch | Chloro-substituent | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound. A key feature for this compound will be the isotopic cluster for the molecular ion, arising from the two chlorine atoms (³⁵Cl and ³⁷Cl). This will result in three peaks for the molecular ion (M, M+2, M+4) with an approximate intensity ratio of 9:6:1.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Assignment | Notes |

|---|---|---|

| 163 | [M]⁺ (C₄H₃³⁵Cl₂N₃) | Molecular ion with two ³⁵Cl isotopes. |

| 165 | [M+2]⁺ (C₄H₃³⁵Cl³⁷ClN₃) | Molecular ion with one ³⁵Cl and one ³⁷Cl. Expected relative intensity ~65% of M. |

| 167 | [M+4]⁺ (C₄H₃³⁷Cl₂N₃) | Molecular ion with two ³⁷Cl isotopes. Expected relative intensity ~10% of M. |

| 128 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 101 | [M-Cl-HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M-Cl]⁺ fragment. |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of a solid sample such as this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the solid sample into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the chosen solvent fully dissolves the compound.

-

Vortex or gently sonicate the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring no solid particles are transferred. The final solution height in the tube should be approximately 4-5 cm.

-

-

Instrument Setup & Data Acquisition:

-

Wipe the outside of the NMR tube and place it in a spinner turbine, adjusting the depth with a gauge.

-

Insert the sample into the NMR spectrometer.

-

Locking: The instrument's field frequency is locked onto the deuterium signal of the solvent.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This can be performed manually or automatically.

-

Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize sensitivity.

-

Acquisition:

-

For ¹H NMR , acquire the spectrum using a standard pulse program. Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR , a greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is standard.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol (ATR Method)

-

Background Spectrum:

-

Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean. Wipe it with a soft tissue dampened with isopropanol or ethanol and allow it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid sample (enough to cover the crystal surface) directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

-

Cleanup:

-

Release the pressure clamp, remove the bulk of the sample, and clean the crystal surface as described in step 1.

-

Mass Spectrometry Protocol (LC-MS with ESI)

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

From the stock solution, prepare a dilute working solution (e.g., 1-10 µg/mL) using a mixture of solvents appropriate for electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

-

-

Instrument Setup and Calibration:

-

The instrument is typically a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography (LC) system.

-

Calibrate the mass analyzer using a known calibration standard across the desired mass range to ensure high mass accuracy.

-

-

Data Acquisition:

-

The sample can be introduced into the ion source via direct infusion using a syringe pump or by injection through the LC system.

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule. Set the instrument to operate in positive ion mode.

-

Analysis: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

-

Data Analysis:

-

Identify the molecular ion peak and its characteristic isotopic pattern.

-

Use the high-resolution mass data to confirm the elemental composition.

-

Analyze fragmentation patterns if MS/MS data is acquired to further support the proposed structure.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization and structural elucidation of a chemical compound.

Solubility of 5,6-Dichloropyridazin-4-amine in common organic solvents

An In-depth Technical Guide to the Solubility of 5,6-Dichloropyridazin-4-amine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule, this document leverages solubility data and methodologies from structurally similar pyridazine derivatives to present a predictive analysis and detailed experimental protocols.

Predicted Solubility of this compound

| Solvent Category | Solvent | Predicted Solubility (g/L) | Predicted Molar Solubility (mol/L) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 20 | > 0.122 |

| N,N-Dimethylformamide (DMF) | > 15 | > 0.091 | |

| Acetone | 5 - 10 | 0.030 - 0.061 | |

| Acetonitrile | 2 - 5 | 0.012 - 0.030 | |

| Polar Protic | Methanol | 1 - 5 | 0.006 - 0.030 |

| Ethanol | 0.5 - 2 | 0.003 - 0.012 | |

| 2-Propanol (IPA) | < 0.5 | < 0.003 | |

| Water | < 0.1 | < 0.0006 | |

| Nonpolar Aprotic | Dichloromethane (DCM) | 1 - 3 | 0.006 - 0.018 |

| Tetrahydrofuran (THF) | 2 - 5 | 0.012 - 0.030 | |

| Ethyl Acetate | 0.5 - 2 | 0.003 - 0.012 | |

| Toluene | < 0.1 | < 0.0006 | |

| Hexane | < 0.01 | < 0.00006 |

Note: These values are estimations based on the solubility of structurally related compounds and are intended for guidance purposes. Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various stages of research and development, including reaction optimization, purification, and formulation. The following are detailed methodologies for key experiments to quantitatively determine the solubility of this compound.

Equilibrium Solubility Determination via Isothermal Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Principle: A supersaturated solution of the compound in the selected solvent is agitated at a constant temperature for a sufficient period to allow equilibrium to be reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Apparatus and Reagents:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to sediment the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter into a clean vial.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

-

Calculate the original solubility in the solvent, taking into account the dilution factor.

Kinetic Solubility Determination via Laser Monitoring (Synthetic Method)

This dynamic method is useful for determining the solubility of a compound as a function of temperature.

Principle: A solid compound is added to a solvent at a known temperature. The temperature is then gradually increased while the solution is stirred. The point at which the last solid particle dissolves is detected by a laser, and this temperature corresponds to the saturation temperature for that concentration.

Apparatus and Reagents:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Programmable thermostat bath

-

Laser monitoring system (laser emitter and detector)

-

Precision thermometer

Procedure:

-

Accurately weigh a small amount of this compound and add it to a known volume of the selected solvent in the jacketed glass vessel.

-

Place the vessel in the thermostat bath and begin stirring.

-

Set the initial temperature of the bath to a point where the compound is not fully dissolved.

-

Program the thermostat to slowly increase the temperature at a constant rate (e.g., 0.5 °C/min).

-

The laser beam is passed through the solution. As long as solid particles are present, the laser light will be scattered, resulting in a low signal at the detector.

-

When all the solid has dissolved, the scattering will cease, and the laser signal will increase sharply. The temperature at which this occurs is recorded as the saturation temperature for that specific concentration.

-

Repeat the process with different concentrations of the solute to obtain a solubility curve as a function of temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Logical Relationship of Predicted Solubility

This diagram illustrates the expected trend of solubility for this compound based on solvent polarity.

Caption: Predicted Solubility vs. Solvent Polarity.

This technical guide provides a foundational understanding of the solubility of this compound. For precise applications, it is imperative that the predicted data be confirmed through rigorous experimental validation as outlined in the provided protocols.

An In-depth Technical Guide to the Physical and Chemical Properties of Dichloropyridazinamine Isomers

Abstract: This document provides a detailed examination of the physical, chemical, and spectroscopic properties of dichloropyridazinamine isomers, critical intermediates in the development of pharmaceuticals and agrochemicals.[1][2] It offers a comparative summary of their quantitative properties, detailed experimental protocols for their synthesis and characterization, and visual diagrams illustrating their relationships and analytical workflows. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and materials science.

Physical and Chemical Properties

Dichloropyridazinamine isomers are characterized by a pyridazine ring substituted with two chlorine atoms and one amino group. Their properties can vary significantly based on the substitution pattern. While data for all possible isomers is not extensively available, this section summarizes known quantitative data for representative compounds. The precursor, 3,6-dichloropyridazine, is included for comparative context.

Table 1: Comparative Physical and Chemical Properties

| Property | 3,6-Dichloropyridazin-4-amine | 3,6-Dichloropyridazine (Precursor) |

| CAS Number | 823-58-5 | 141-30-0 |

| Molecular Formula | C₄H₃Cl₂N₃ | C₄H₂Cl₂N₂ |

| Molecular Weight | 163.99 g/mol | 148.97 g/mol [1] |

| Melting Point | 203 °C[3] | 67 - 70 °C[1][4] |

| Boiling Point | 363.0±37.0 °C (Predicted)[3] | 125 °C[4] |

| Density | 1.606±0.06 g/cm³ (Predicted)[3] | Not Available |

| pKa | 2.08±0.10 (Predicted)[3] | Not Available |

| Appearance | Yellow-brown solid[3] | White to off-white crystalline powder[1] |

| Storage Conditions | 2–8 °C, under inert gas[3] | 2 - 8 °C[1][4] |

Synthesis and Reactivity

The primary route for synthesizing dichloropyridazinamine isomers involves the nucleophilic aromatic substitution of a trichloropyridazine precursor with an amine source, such as ammonia. Alternatively, selective amination of a dichloropyridazine can yield mono-amino products, which can be further functionalized.

The reactivity of these isomers is dictated by the electron-withdrawing nature of the pyridazine ring and the chlorine atoms. The amino group is a nucleophile and can participate in further reactions, while the chlorine atoms can be displaced by other nucleophiles, often requiring palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for C-C or C-N bond formation.[5]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of pyridazine derivatives, adapted from established procedures.[5][6][7]

Protocol 1: Synthesis of 3-Amino-6-chloropyridazine via Amination

This protocol details the synthesis of a mono-amino-chloropyridazine from a dichloropyridazine precursor, a foundational reaction for accessing this class of compounds.[2][5][6]

Materials:

-

3,6-Dichloropyridazine (1.0 equiv)

-

Aqueous Ammonia (NH₄OH, 28-30%) (3.0 equiv)

-

Methylene Dichloride (DCM) or other suitable solvent

-

100 mL single-necked, round-bottom flask or sealed microwave reactor vial

Procedure:

-

Reaction Setup: In the reaction vessel, combine 3,6-dichloropyridazine (e.g., 2.98 g, 20 mmol) and the chosen solvent (e.g., 30 mL of DCM).[5]

-

Reagent Addition: Add aqueous ammonia (e.g., 2.10 g, 60 mmol) to the mixture.[5]

-

Reaction Conditions:

-

Monitoring: Track the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.[5][7]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, filter the solid product.[6]

-

Purification: Remove the solvent via rotary evaporation. Purify the crude product by recrystallization or silica gel column chromatography to yield the pure product.[5][7]

Protocol 2: Characterization and Purification

A. Thin-Layer Chromatography (TLC):

-

Plate: Use silica gel 60 F254 pre-coated aluminum plates.

-

Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 3:7 v/v) is a common starting point.

-

Visualization: Develop the plate and visualize spots under UV light (254 nm) or by staining with potassium permanganate or iodine vapors.[6]

B. Column Chromatography:

-

Stationary Phase: Use silica gel (e.g., Merck silica gel 60H, particle size 5-40 µm).[6]

-

Eluent: A gradient of acetone in dichloromethane (0-15% acetone) or ethyl acetate in hexane can be used to elute the product.[8]

-

Fraction Collection: Collect fractions and combine those containing the pure product as determined by TLC analysis.

-

Solvent Removal: Concentrate the pure fractions under reduced pressure to obtain the final product.

Spectroscopic and Chromatographic Analysis

-

¹H NMR: The proton NMR spectrum will show signals in the aromatic region, characteristic of the pyridazine ring protons. The chemical shifts will be influenced by the positions of the chlorine and amino substituents. The amino group protons will typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the pyridazine ring. Carbons bonded to chlorine will be significantly downfield.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for N-H stretching of the amino group (around 3300-3500 cm⁻¹) and C=N/C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹).[9]

-

Liquid Chromatography (LC): HPLC methods, often coupled with mass spectrometry (LC-MS/MS), can be developed for the separation and quantification of dichloropyridazinamine isomers, which is crucial for quality control and impurity profiling.[10]

Mandatory Visualizations

The following diagrams illustrate the logical relationships between dichloropyridazinamine isomers and a typical experimental workflow for their synthesis and analysis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 3,6-dichloropyridazin-4-amine CAS#: 823-58-5 [m.chemicalbook.com]

- 4. 3,6-Dichloropyridazine | 141-30-0 | FD10668 | Biosynth [biosynth.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 8. 3,5-dichloropyridazin-4-amine synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overcome Isomer Interference in 1α,25-Dihydroxyvitamin D Quantitation by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nucleophilic Aromatic Substitution on Dichloropyridazines for Researchers and Drug Development Professionals

Introduction: Dichloropyridazines are a class of heterocyclic compounds that serve as versatile building blocks in the synthesis of a wide array of biologically active molecules. Their inherent electron-deficient nature, a consequence of the two adjacent nitrogen atoms in the pyridazine ring, renders them highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile and regioselective introduction of various functional groups, making dichloropyridazines privileged scaffolds in the design and development of novel therapeutics. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and applications of SNAr reactions on dichloropyridazines, with a focus on providing actionable data and methodologies for researchers in medicinal chemistry and drug discovery.

Core Concepts of Nucleophilic Aromatic Substitution on Dichloropyridazines

The SNAr reaction on dichloropyridazines typically proceeds through a two-step addition-elimination mechanism. In the first step, a nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridazine ring is temporarily disrupted in this intermediate. In the second, typically rate-determining step, the chloride ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The regioselectivity of the initial substitution on an unsymmetrically substituted dichloropyridazine is governed by both electronic and steric factors. Electron-withdrawing groups on the pyridazine ring will activate the positions ortho and para to them for nucleophilic attack, while electron-donating groups will have a deactivating effect. The nature of the incoming nucleophile and the reaction conditions (solvent, temperature, and base) also play a crucial role in determining the outcome of the reaction.

Data Presentation: Quantitative Analysis of SNAr Reactions

The following tables summarize the yields of SNAr reactions on various dichloropyridazines with a range of nucleophiles under different reaction conditions. This data has been compiled from multiple sources to provide a comparative overview for researchers.

Table 1: Nucleophilic Aromatic Substitution of 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one with Phenols and Mercaptopyrimidine

| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

| 1 | p-Methoxyphenol | NaH | THF | 0 | 5-chloro-4-(4-methoxyphenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one | 97 | [1] |

| 2 | Phenol | NaH | THF | 0 | 5-chloro-4-phenoxy-2-methyl-6-nitro-2H-pyridazin-3-one (5a) and 4-chloro-5-phenoxy-2-methyl-6-nitro-2H-pyridazin-3-one (5b) | 56 (5a), 16 (5b) | [1] |

| 3 | p-Chlorophenol | NaH | THF | 0 | 5-chloro-4-(4-chlorophenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one (6a) and 4-chloro-5-(4-chlorophenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one (6b) | 74 (6a), 15 (6b) | [1] |

| 4 | p-Cyanophenol | NaH | THF | 0 | 5-chloro-4-(4-cyanophenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one (7a), 4-chloro-5-(4-cyanophenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one (7b), and 4,5-bis(4-cyanophenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one (7c) | 48 (7a), 24 (7b), 8 (7c) | [1] |

| 5 | p-Nitrophenol | NaH | THF | 0 | 5-chloro-4-(4-nitrophenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one (8a) and 4-chloro-5-(4-nitrophenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one (8b) | 55 (8a), 17 (8b) | [1] |

| 6 | 2-Mercaptopyrimidine | NaH | THF | 0 | 5-chloro-2-methyl-6-nitro-4-(pyrimidin-2-ylthio)-2H-pyridazin-3-one (9a) and 4-chloro-2-methyl-6-nitro-5-(pyrimidin-2-ylthio)-2H-pyridazin-3-one (9b) | 60 (9a), 29 (9b) | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the nucleophilic aromatic substitution on dichloropyridazines.

Protocol 1: General Procedure for the Reaction of 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one with Phenols

Method A (Using NaH):

-

To a stirred solution of the respective phenol (1.1 mmol) in anhydrous tetrahydrofuran (THF) (10 mL), add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 mmol) at 0 °C under a nitrogen atmosphere.

-

Stir the mixture at the same temperature for 30 minutes.

-

Add a solution of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one (1.0 mmol) in anhydrous THF (5 mL) to the reaction mixture.

-

Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product(s).[1]

Method B (Using K2CO3):

-

A mixture of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one (1.0 mmol), the respective phenol (1.1 mmol), and potassium carbonate (K2CO3) (1.5 mmol) in a suitable solvent (e.g., methanol, acetone) is refluxed.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from an appropriate solvent to obtain the pure product.[1]

Mandatory Visualizations

The following diagrams illustrate key aspects of nucleophilic aromatic substitution on dichloropyridazines.

Conclusion

Nucleophilic aromatic substitution on dichloropyridazines is a powerful and versatile tool in the arsenal of medicinal chemists and drug development professionals. The ability to introduce a wide range of functional groups in a regiocontrolled manner allows for the systematic exploration of chemical space and the optimization of lead compounds. This guide has provided a foundational understanding of the principles governing these reactions, along with practical experimental data and protocols. By leveraging the information presented herein, researchers can effectively utilize dichloropyridazines as key intermediates in the synthesis of novel and impactful therapeutic agents. Further exploration into the development of catalytic and environmentally benign methods for these transformations will continue to enhance the utility of this important class of reactions.

References

Synthesis of 5,6-Dichloropyridazin-4-amine from 3,4,5-trichloropyridazine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the key chemical intermediate, 5,6-Dichloropyridazin-4-amine, from 3,4,5-trichloropyridazine. This compound is of significant interest in medicinal chemistry and drug development as a scaffold for various biologically active molecules. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and quantitative data to support research and development efforts.

Introduction

The synthesis of substituted pyridazinamines is a cornerstone in the development of novel therapeutics. Among these, this compound serves as a crucial building block. Its preparation from the readily available 3,4,5-trichloropyridazine via nucleophilic aromatic substitution with ammonia is a common and effective method. However, this reaction typically yields a mixture of two isomeric products: 4-amino-3,5-dichloropyridazine and the desired 4-amino-5,6-dichloropyridazine. This guide will focus on a well-established method for this synthesis and the subsequent separation of the target isomer.

Synthetic Pathway

The core of the synthesis involves the regioselective displacement of a chlorine atom on the 3,4,5-trichloropyridazine ring by an amino group. The reaction proceeds via a nucleophilic aromatic substitution mechanism. The positions on the pyridazine ring exhibit different reactivities towards nucleophilic attack, leading to the formation of a mixture of isomers.

The logical relationship of the chemical transformation can be visualized as follows:

Caption: Logical diagram of the amination of 3,4,5-trichloropyridazine.

Experimental Protocols

A detailed experimental protocol for the synthesis and separation of this compound is provided below, based on established literature procedures.

Materials:

-

3,4,5-trichloropyridazine

-

Dry Ethanol

-

Ammonia gas

-

Chloroform

-

Water

Equipment:

-

Sealed reaction tube

-

Heating apparatus (e.g., oil bath)

-

Rotary evaporator

-

Reflux apparatus

-

Filtration apparatus

-

Recrystallization flasks

Procedure:

-

Reaction Setup: A sealed tube is charged with 8.0 grams of 3,4,5-trichloropyridazine. Dry ethanol is saturated with ammonia gas and then added to the sealed tube.

-

Reaction: The sealed tube is heated to a temperature of 120-130°C for a duration of five hours.

-

Work-up: After cooling, the tube is carefully opened, and the reaction mixture is concentrated under reduced pressure to remove the solvent.

-

Initial Separation: The resulting residue is dissolved in 20 ml of chloroform and heated under reflux for 20 minutes. The solution is then allowed to cool to ambient temperature for several hours.

-

Isolation of 4-amino-3,5-dichloropyridazine: A solid precipitate of 4-amino-3,5-dichloropyridazine forms and is collected by filtration. This solid is then repeatedly recrystallized from water to yield the pure product.

-

Isolation of this compound: The filtrate from the previous step is concentrated under reduced pressure. The residue is then recrystallized from water to yield this compound.

The experimental workflow is illustrated in the following diagram:

Caption: Experimental workflow for the synthesis and separation of dichloropyridazinamine isomers.

Quantitative Data

The following table summarizes the quantitative data obtained from the described experimental protocol.

| Parameter | Value |

| Starting Material | |

| 3,4,5-trichloropyridazine | 8.0 g |

| Reaction Conditions | |

| Solvent | Dry Ethanol saturated with Ammonia |

| Temperature | 120-130 °C |

| Reaction Time | 5 hours |

| Product Yields | |

| 4-amino-3,5-dichloropyridazine | 2.8 g |

| This compound | 2.0 g |

| Product Properties | |

| Melting Point (4-amino-3,5-dichloropyridazine) | 176-178 °C |

| Melting Point (this compound) | 150-151 °C |

Conclusion

The synthesis of this compound from 3,4,5-trichloropyridazine is a feasible process for laboratory-scale production. The formation of an isomeric byproduct necessitates a careful separation procedure, for which fractional crystallization has been shown to be effective. The provided protocol and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development, enabling the reliable synthesis of this important chemical intermediate. Further optimization of reaction conditions to improve the regioselectivity towards the desired 5,6-dichloro isomer could be a subject of future research to enhance the efficiency of this synthesis on a larger scale.

Stability and storage conditions for 5,6-Dichloropyridazin-4-amine

An In-depth Technical Guide on the Stability and Storage of 5,6-Dichloropyridazin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound this compound. Due to the limited availability of public, in-depth stability studies for this specific molecule, this document combines information from supplier safety data sheets (SDS) with established principles of pharmaceutical stability and forced degradation studies to offer a thorough technical resource.

Compound Overview

This compound is a heterocyclic organic compound with a molecular formula of C₄H₃Cl₂N₃. It is a white solid at room temperature. The stability of this compound is a critical factor for its use in research and drug development, impacting its shelf-life, the reliability of experimental results, and the safety of its handling and storage.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of this compound. The following tables summarize the key recommendations based on available supplier data.

Table 1: Recommended Storage Conditions

| Parameter | Recommendation | Rationale and Remarks |

| Temperature | 2-8°C[1][2] | Refrigeration is recommended to minimize the rate of potential degradation reactions. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[1] | An inert atmosphere prevents oxidation. |

| Light | Keep in a dark place[1] | Protection from light is crucial to prevent photochemical degradation. |

| Moisture | Store in a dry place; keep container tightly closed[3] | The compound may be moisture-sensitive, and hydrolysis can be a potential degradation pathway. |

| Container | Tightly sealed, appropriate for chemical storage | Prevents exposure to air, moisture, and contamination. |

Table 2: Handling and Safety Precautions

| Precaution | Guideline | Source |

| Ventilation | Work under a chemical fume hood.[3] | To avoid inhalation of dust or vapors. |

| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. | Standard practice for handling chemical compounds. |

| Hygiene | Wash hands and face thoroughly after handling.[3] | To prevent accidental ingestion or skin contact. |

| Spill Management | Absorb spill with inert material, collect in a sealed container for disposal. Avoid generating dust. | General procedure for chemical spills. |

Chemical Stability and Incompatibilities

Table 3: Known and Potential Incompatibilities

| Incompatible Material | Potential Hazard | Remarks |

| Strong Oxidizing Agents | May cause an exothermic reaction, leading to degradation. | A common incompatibility for amine-containing compounds. |

| Strong Bases | May react with the amine group or promote other degradation pathways. | General reactivity of amine compounds. |

| Moisture/Water | Potential for hydrolysis. | The compound is noted to be moisture-sensitive. |

Experimental Protocols for Stability Assessment

For researchers needing to conduct formal stability studies, a forced degradation protocol is recommended. These studies intentionally stress the compound to identify likely degradation products and develop stability-indicating analytical methods. The following is a generalized protocol that can be adapted for this compound.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and to facilitate the development of a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

HPLC-grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated analytical balance, pH meter, HPLC system with a suitable detector (e.g., UV-Vis), photostability chamber, and oven.

Experimental Workflow:

Figure 1. A generalized workflow for conducting forced degradation studies on this compound.

Detailed Methodologies:

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Store one sample at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Store one sample at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a defined period, protected from light.

-

Thermal Degradation: Store a sample of the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period. Also, store a sample of the stock solution at the same temperature.

-

Photolytic Degradation: Expose a sample of the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

-

Sample Analysis: At appropriate time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all stressed samples, along with a control (unstressed) sample, using a developed stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

Logical Workflow for Handling and Storage

To ensure the long-term stability and safe use of this compound, a systematic approach to its handling and storage is essential.

Figure 2. Recommended logical workflow for the handling and storage of this compound.

Conclusion

While specific, quantitative stability data for this compound is not widely published, adherence to the storage and handling guidelines derived from supplier information is critical for maintaining its quality. For applications requiring a deeper understanding of its stability profile, conducting forced degradation studies as outlined in this guide will provide valuable insights into its degradation pathways and help in the development of robust, stability-indicating analytical methods. Researchers should always consult the specific Safety Data Sheet provided with the compound for the most accurate and up-to-date safety and handling information.

References

The Pyridazine Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including a high dipole moment, robust hydrogen bonding capacity, and ability to serve as a less lipophilic bioisostere for a phenyl ring, make it an attractive core for the design of novel therapeutic agents.[1][2] The inherent polarity of the pyridazine nucleus can also contribute to favorable pharmacokinetic profiles, such as reduced interaction with the hERG potassium channel and low cytochrome P450 inhibitory effects.[1] This guide provides a comprehensive overview of the pyridazine core, covering its synthesis, diverse biological activities, and representation in clinically approved drugs, supplemented with detailed experimental protocols and visualizations.

Synthetic Methodologies

The construction of the pyridazine core and its derivatives can be achieved through various synthetic strategies. A common and fundamental approach involves the condensation of a 1,4-dicarbonyl compound with hydrazine hydrate. Modifications to this basic scaffold are then carried out to generate a diverse library of compounds.

One illustrative synthesis is that of 6-phenyl-2,3,4,5-tetrahydro pyridazin-3-one, a common precursor for more complex derivatives. This synthesis begins with the Friedel-Crafts acylation of benzene with succinic anhydride to produce β-benzoyl propionic acid. Subsequent reaction with hydrazine hydrate leads to the formation of the pyridazinone ring.[3]

More advanced and efficient methods are also employed, such as microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and increase yields.[4] For instance, microwave irradiation has been successfully used for the [3+2] dipolar cycloaddition of pyridazinium ylides to activated alkenes and alkynes, offering an environmentally friendlier route with reduced solvent usage.[5]

A Broad Spectrum of Biological Activities

Pyridazine derivatives have been shown to exhibit a remarkable range of pharmacological activities, demonstrating their versatility in targeting various biological pathways.[2][6][7]

-

Antimicrobial and Antifungal Activity: Numerous studies have highlighted the efficacy of pyridazine compounds against various bacterial and fungal strains.[3][5][8][9][10] For example, certain chloro-substituted pyridazine derivatives have shown potent antibacterial activity against Gram-negative bacteria, with MICs lower than that of chloramphenicol against E. coli and P. aeruginosa.[10]

-

Anticancer Activity: The pyridazine scaffold is a key component in many compounds designed as anticancer agents.[11][12][13] These molecules target various cancer-related pathways, including kinase signaling. For instance, pyridazin-3(2H)-one derivatives have been developed as potent inhibitors of tyrosine kinases like FGFR.[11] Several pyridazine-containing compounds function as PARP inhibitors, a class of drugs effective in treating cancers with specific DNA repair defects.[11]

-

Antihypertensive and Cardiovascular Effects: The pyridazine nucleus is present in several agents acting on the cardiovascular system.[14] Derivatives have been designed as vasodilators and antihypertensive agents.[14][15][16][17] Hydralazine, a well-known antihypertensive drug, features a related phthalazine core.[1]

-

Anti-inflammatory Activity: Pyridazine and pyridazinone derivatives have been investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs).[7][18] Emorfazone, a pyridazinone derivative, has been marketed in Japan as an analgesic and anti-inflammatory drug.[7]

-

Other Activities: The therapeutic potential of pyridazines extends to anticonvulsant, antidepressant, antidiabetic, and antiviral applications, making it a subject of continuous investigation.[2][6][9]

Pyridazine-Containing Approved Drugs

The therapeutic relevance of the pyridazine scaffold is underscored by its presence in several FDA-approved drugs.

| Drug Name | Core Structure | Therapeutic Area | Mechanism of Action |

| Relugolix | 3-Aminopyridazine | Advanced Prostate Cancer, Uterine Fibroids | Gonadotropin-releasing hormone (GnRH) receptor antagonist.[1] |

| Deucravacitinib | 3-Aminopyridazine | Plaque Psoriasis | Allosteric inhibitor of tyrosine kinase 2 (TYK2).[1] |

| Ponatinib | Imidazo[1,2-b]pyridazine | Leukemia | Multi-targeted tyrosine kinase inhibitor.[1] |

| Risdiplam | Imidazo[1,2-b]pyridazine | Spinal Muscular Atrophy | Survival of motor neuron 2 (SMN2)-directed RNA splicing modifier.[1] |

| Minaprine | 3-Aminopyridazine | Antidepressant (withdrawn) | Reversible inhibitor of monoamine oxidase A (MAO-A).[1][19][20] |

| Hydralazine | Phthalazine (fused pyridazine) | Hypertension | Vasodilator.[1] |

Quantitative Biological Data

The following table summarizes the biological activity of selected pyridazine derivatives against various targets, illustrating the potency that can be achieved with this scaffold.

| Compound Class | Target | Specific Compound Example | Activity (IC₅₀ / MIC) | Reference |

| Pyridazin-3(2H)-ones | PARP (Anticancer) | Olaparib | 0.015 µM | [11] |

| Pyridazin-3(2H)-ones | PARP (Anticancer) | Talazoparib | 0.0002 µM | [11] |

| Pyrazolo[3,4-d]pyridazinones | FGFR (Anticancer) | Compound 38 | Potent enzymatic activity | [11] |

| Pyridazine Derivatives | Amyloid Fibril Inhibition | RS-0406 derivative | IC₅₀ values obtained | [21] |

| Pyridazine-based ALK5 Inhibitors | ALK5 (Fibrosis/Cancer) | Compound 20 | Potent ALK5 inhibition | [22] |

| Chloro-substituted Pyridazines | Antibacterial (E. coli) | - | MIC: 0.892–3.744 µg/mL | [10] |

Experimental Protocols

Protocol 1: Synthesis of 6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-one[3]

This protocol details a fundamental synthesis of a pyridazinone derivative.

Step I: Synthesis of β-benzoyl propionic acid

-

In a round-bottom flask, place benzene and succinic anhydride.

-

Cool the mixture in an ice bath.

-

Slowly add anhydrous aluminum chloride while stirring.

-

After the addition is complete, allow the reaction mixture to come to room temperature and then heat under reflux until the evolution of HCl gas ceases.

-

Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated HCl.

-

Filter the resulting solid, wash with cold water, and recrystallize from hot water to yield β-benzoyl propionic acid.

Step II: Synthesis of 6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-one

-

Dissolve the β-benzoyl propionic acid from Step I in a suitable solvent (e.g., ethanol).

-

Add hydrazine hydrate to the solution.

-

Reflux the mixture for a specified period (e.g., 3-4 hours).

-

Cool the reaction mixture and pour it into ice water.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-one.

Protocol 2: Antimicrobial Susceptibility Testing (Disc Diffusion Method)[3]

This protocol describes a standard method for evaluating the antimicrobial activity of synthesized compounds.

-

Preparation of Media: Prepare nutrient agar for bacteria and Sabouraud dextrose agar for fungi according to the manufacturer's instructions. Sterilize by autoclaving.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Aseptically swab the entire surface of the sterile agar plates with the prepared microbial inoculum.

-

Disc Application:

-

Sterilize blank paper discs (e.g., Whatman No. 1, 6 mm diameter).

-

Impregnate the sterile discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Allow the solvent to evaporate completely.

-

-

Incubation: Place the impregnated discs on the surface of the inoculated agar plates. Also, place a standard antibiotic disc (e.g., Gentamycin, Fluconazole) as a positive control and a solvent-impregnated disc as a negative control.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

-

Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the medicinal chemistry of pyridazine derivatives.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. benchchem.com [benchchem.com]

- 5. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. sarpublication.com [sarpublication.com]

- 8. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - ProQuest [proquest.com]

- 10. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking | Faculty of Pharmacy [b.aun.edu.eg]

- 11. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. ijpsr.com [ijpsr.com]

- 16. Triazole incorporated pyridazinones as a new class of antihypertensive agents: design, synthesis and in vivo screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Minaprine - Wikipedia [en.wikipedia.org]

- 20. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 21. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction with 5,6-Dichloropyridazin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients.[1][3] 5,6-Dichloropyridazin-4-amine is a valuable heterocyclic building block, and its functionalization via Suzuki-Miyaura coupling opens avenues for the creation of novel compounds with potential therapeutic applications. The electron-deficient nature of the pyridazine ring makes it a key pharmacophore in various biologically active molecules.[3][4]

These application notes provide a comprehensive guide for performing the Suzuki-Miyaura coupling reaction with this compound, including detailed experimental protocols, key considerations for reaction optimization, and comparative data from related systems.

Challenges and Considerations

The use of this compound in Suzuki-Miyaura coupling presents specific challenges that researchers must address for successful outcomes:

-

C-Cl Bond Activation: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in palladium-catalyzed cross-coupling reactions.[1] This necessitates the use of more active catalytic systems, often employing bulky, electron-rich phosphine ligands to facilitate the oxidative addition of the C-Cl bond to the palladium(0) center.[1][5]

-

Regioselectivity: The presence of two chlorine atoms at the C5 and C6 positions raises the possibility of mono- or di-substituted products. The electronic environment of the pyridazine ring, influenced by the amino group at C4, will dictate the relative reactivity of the two C-Cl bonds. For some dichloropyridazines, reaction conditions, particularly the choice of ligand, can influence the site of coupling.[5][6]

-

Catalyst Inhibition: The presence of the amino group on the pyridazine ring can potentially lead to catalyst inhibition or deactivation through coordination with the palladium center.[7] Careful selection of the ligand and reaction conditions is crucial to mitigate this effect.

Key Parameters for Optimization

Successful Suzuki-Miyaura coupling of this compound hinges on the careful selection and optimization of the following reaction components:

-

Palladium Catalyst Precursor: A variety of palladium sources can be utilized, with palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) being common choices.[1][8] Pre-formed palladium-ligand complexes, known as precatalysts, can also offer enhanced activity and stability.[5]

-

Ligand: The choice of phosphine ligand is critical for activating the C-Cl bond. Bulky, electron-rich ligands such as SPhos, XPhos, and P(t-Bu)₃ are often effective for challenging couplings involving aryl chlorides.[1][5] The ligand not only influences the catalytic activity but can also play a role in determining the regioselectivity of the reaction.[6]

-

Base: An appropriate base is required to activate the boronic acid for transmetalation.[9] Common inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[10] The choice of base can significantly impact the reaction yield and should be screened for optimal performance.

-

Solvent: The reaction is typically carried out in aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene, often with the addition of water to aid in dissolving the base and facilitating the catalytic cycle.[2][11]

Data Presentation

The following table summarizes reaction conditions and yields for Suzuki-Miyaura couplings of structurally similar chloro-substituted pyridazines and other nitrogen-containing heterocycles, providing a valuable reference for reaction optimization.

| Substrate | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-amino-3,5-dichloropyridazine | 2-fluoro-4-trifluoromethylphenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | 1,4-dioxane/H₂O | N/A | N/A | 67 | [6] |

| 3,5-dichloropyridazine | 2-fluoro-5-bromo-3-pyridine boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-dioxane | N/A | N/A | Major product at C3 | [6] |

| 2,6-dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | 1,4-dioxane/H₂O | 100 | 24 | 94 | [8] |

| 2,5-dichloropyridine | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-dioxane/H₂O | 100 | 12-24 | N/A | [12] |

| 3-chloro-5-fluoro-2-methoxypyridine | Arylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 12-24 | N/A | [1] |

Experimental Protocols

The following are proposed starting protocols for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: Using Pd(OAc)₂ and SPhos

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Arylboronic acid (1.2 mmol, 1.2 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)

-

Anhydrous 1,4-dioxane (8 mL)

-

Degassed water (2 mL)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in 1 mL of anhydrous 1,4-dioxane.

-

Evacuate and backfill the reaction vial with an inert atmosphere (e.g., nitrogen or argon) three times.

-

To the reaction vial, add 7 mL of anhydrous 1,4-dioxane and 2 mL of degassed water.

-

Add the catalyst premix to the reaction mixture via syringe.

-

Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[12]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired substituted pyridazin-4-amine.

Protocol 2: Using Pd₂(dba)₃ and XPhos

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Arylboronic acid (1.2 mmol, 1.2 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

-

XPhos (0.03 mmol, 3 mol%)

-

Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.)

-

Anhydrous, degassed toluene (5 mL)

-

Nitrogen or Argon gas in a glovebox

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a glovebox, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol), and XPhos (0.03 mmol) in a reaction vial.

-

Add anhydrous, degassed toluene (5 mL) to the vial.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to 110 °C with stirring for 12-24 hours.[1]

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water (15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Elect… [ouci.dntb.gov.ua]

- 5. books.rsc.org [books.rsc.org]

- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. Yoneda Labs [yonedalabs.com]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for the Palladium-Catalyzed Amination of 5,6-Dichloropyridazin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become indispensable in medicinal chemistry and materials science for the synthesis of arylamines and heteroarylamines, which are key structural motifs in many pharmaceuticals and functional materials. The amination of halogenated pyridazines, such as 5,6-Dichloropyridazin-4-amine, provides a direct route to novel substituted pyridazinamine derivatives, which are of significant interest in drug discovery.

These application notes provide a detailed protocol for the selective mono-amination of this compound with various primary and secondary amines. The protocol is based on established Buchwald-Hartwig amination methodologies for related dichloroheterocyclic compounds.[4][5]

Reaction Principle and Regioselectivity

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the palladium catalyst to the C-Cl bond of the pyridazine, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst.

For this compound, the two chlorine atoms are electronically distinct. The regioselectivity of the mono-amination is influenced by the electronic and steric environment of the two chlorine atoms. While specific experimental data for this substrate is limited in the public domain, studies on similar heteroaromatic systems suggest that the chlorine atom at the C6 position is generally more susceptible to nucleophilic substitution in palladium-catalyzed reactions due to electronic factors. However, the choice of catalyst, ligand, and reaction conditions can influence this selectivity.

Data Presentation

The following table summarizes the expected outcomes for the palladium-catalyzed mono-amination of this compound with a range of amines. The yields are representative values based on analogous reactions reported in the literature for other dichloroheterocycles.[5][6]

| Entry | Amine | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Aniline | N-phenyl-5-chloro-pyridazin-4,6-diamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 85-95 |

| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-5-chloro-pyridazin-4,6-diamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 16 | 80-90 |

| 3 | Morpholine | 4-(6-amino-5-chloro-pyridazin-4-yl)morpholine | Pd₂(dba)₃ / BrettPhos | LiHMDS | THF | 80 | 8 | 90-98 |

| 4 | n-Butylamine | N-butyl-5-chloro-pyridazin-4,6-diamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 24 | 75-85 |

| 5 | Benzylamine | N-benzyl-5-chloro-pyridazin-4,6-diamine | Pd₂(dba)₃ / DavePhos | K₂CO₃ | Dioxane | 100 | 18 | 80-90 |

Note: The product structures assume regioselective amination at the C6 position. This should be confirmed experimentally. The yields are estimates and may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

General Protocol for the Palladium-Catalyzed Amination of this compound

This protocol describes a general procedure for the mono-amination of this compound with a generic primary or secondary amine. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific amine coupling partners.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos, BINAP, DavePhos)

-

Base (e.g., NaOtBu, K₃PO₄, LiHMDS, Cs₂CO₃, K₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane, THF)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and hotplate

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-